O-Desmethylcarvedilol O-Desmethylcarvedilol
Brand Name: Vulcanchem
CAS No.: 72956-44-6
VCID: VC0193037
InChI: InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2
SMILES: C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Molecular Formula: C23H24N2O4
Molecular Weight: 392.4 g/mol

O-Desmethylcarvedilol

CAS No.: 72956-44-6

VCID: VC0193037

Molecular Formula: C23H24N2O4

Molecular Weight: 392.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-Desmethylcarvedilol - 72956-44-6

Description

O-Desmethylcarvedilol is a metabolite of carvedilol, meaning it is a substance formed when the body breaks down carvedilol . Carvedilol is a non-selective beta-adrenergic antagonist used to treat conditions such as mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following a myocardial infarction . It is a medication that belongs to a class of organic compounds known as carbazoles . Carbazoles are characterized by a three-ring system featuring a pyrrole ring fused on either side to a benzene ring . O-Desmethylcarvedilol is found exclusively in individuals who have taken carvedilol .

Carvedilol is a racemic mixture, where the S(-) enantiomer acts as both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer functions as an alpha-1 adrenoceptor blocker . Its dual action is seen as advantageous in combination therapies, since moderate doses of two drugs have a decreased incidence of adverse effects compared to high dose monotherapy in the treatment of moderate hypertension .

Another similar compound is Desmethylcarvedilol . Both O-Desmethylcarvedilol and Desmethylcarvedilol share the same molecular formula, C23H24N2O4, and a molecular weight of 392.4 g/mol . O-Desmethyl Carvedilol is a non-selective β-adrenergic blocker .

CAS No. 72956-44-6
Product Name O-Desmethylcarvedilol
Molecular Formula C23H24N2O4
Molecular Weight 392.4 g/mol
IUPAC Name 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
Standard InChI InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2
Standard InChIKey XAUKPPPYYOKVQJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Appearance White Solid
Purity > 95%
Synonyms 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol; BM 14242; Desmethylcarvedilol;
PubChem Compound 155763
Last Modified Aug 15 2023

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